molecular formula C8H6F2O B032684 2',5'-Difluoroacetophenone CAS No. 1979-36-8

2',5'-Difluoroacetophenone

Cat. No.: B032684
CAS No.: 1979-36-8
M. Wt: 156.13 g/mol
InChI Key: HLAFIZUVVWJAKL-UHFFFAOYSA-N
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Description

2’,5’-Difluoroacetophenone is an organic compound with the chemical formula C8H6F2O. It is characterized by the presence of two fluorine atoms attached to the phenyl ring at the 2 and 5 positions, and a carbonyl group attached to the 1 position. This compound is a colorless to light yellow liquid and is used in various chemical processes .

Scientific Research Applications

2’,5’-Difluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals and materials

Safety and Hazards

2’,5’-Difluoroacetophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,5-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis. Another method involves the Friedel-Crafts acylation of 2,5-difluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 2’,5’-Difluoroacetophenone typically involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’,5’-Difluoroacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

  • 2,4-Difluoroacetophenone
  • 3,5-Difluoroacetophenone
  • 2,6-Difluoroacetophenone

Comparison: 2’,5’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluoroacetophenone, it exhibits different substitution patterns and reactivity due to the electronic effects of the fluorine atoms. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAFIZUVVWJAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173498
Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-36-8
Record name 1-(2,5-Difluorophenyl)ethanone
Source CAS Common Chemistry
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-difluorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A solution (100 ml) of 2,5-difluorobenzaldehyde (24.6 g) in tetrahydrofuran was dropwise added to an ice-cooled solution (207 ml) of 0.92N magnesium methylbromide in tetrahydrofuran. The resulting solution was stirred at room temperature for 1.5 hours, and the organic phase was washed in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to subsequently distill off the solvents under reduced pressure. To the residue were added anhydrous dichloromethane (500 ml), sodium acetate (14.2 g) and pyridinium chlorochromate (55.94 g), prior to stirring at room temperature for 10 hours. To the resulting mixture was added an aqueous saturated sodium hydrogen carbonate solution, prior to extraction in ethyl acetate three times. The organic phase was washed in water and in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to distill off the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=85:15), to recover 2',5'-difluoroacetophenone (22.73 g; yield of 84%). By 1H-NMR (90 MHz, CDCl3), the compound has the peaks shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What interesting structural features were observed in the crystal structure of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, a compound synthesized using 2',5'-difluoroacetophenone?

A2: The crystal structure of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, synthesized via a process involving this compound, reveals intriguing stacking interactions. [] The asymmetric unit comprises two independent molecules linked by a non-crystallographic inversion center. Notably, face-to-face stacking interactions occur between the aromatic rings of the benzoate and acetophenone units of these symmetry-independent molecules. [] This arrangement highlights the influence of π-π interactions in the solid-state packing of the molecule. Further assembly of the molecules in the crystal is facilitated by stacking interactions along the a-axis direction, indicating a preference for this particular packing motif. []

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